molecular formula C30H48O7 B1217691 Cucurbitacin P CAS No. 25383-26-0

Cucurbitacin P

Cat. No. B1217691
CAS RN: 25383-26-0
M. Wt: 520.7 g/mol
InChI Key: VVBWBGOEAVGFTN-SYJGCRHZSA-N
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Description

Synthesis Analysis

Cucurbitacin synthesis begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation, acetylation, and glucosylation steps . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited, as a result, an increase in their chemical synthesis has been developed by researchers .


Molecular Structure Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . The molecular docking analysis showed that cucurbitacins bind to target proteins .


Chemical Reactions Analysis

Some of the typical metabolic reactions of biotransformation of cucurbitacins involve phase I reactions, such as hydrolysis, oxidation, dehydration, and demethylation, and phase II reactions, such as glucuronide binding .

Scientific Research Applications

  • Anticancer Activity in Laryngeal Squamous Cell Carcinoma : Cucurbitacin B, a compound related to Cucurbitacin P, has been shown to inhibit the growth of laryngeal squamous cell carcinoma. This inhibition is achieved through cell cycle arrest and apoptosis induction, potentially due to the suppression of STAT3 phosphorylation, suggesting a clinical application for treating laryngeal cancer (Liu et al., 2008).

  • Potential Use in Lung Cancer Therapy : Cucurbitacins, including Cucurbitacin P, have been extensively studied for their tumor-killing activities and are proposed for use as potential chemotherapy agents in lung cancer treatment. Their mechanisms include modulation of various molecular signaling pathways, indicating their potential as novel treatment options for lung cancer (Liu et al., 2021).

  • Role in G2/M Cell Cycle Arrest in Lung Cancer : Research has shown that Cucurbitacin B can cause G2/M phase arrest in lung adenocarcinoma cells. This is mediated by DNA damage induction and increased intracellular reactive oxygen species, leading to cell cycle arrest through specific signaling pathways (Guo et al., 2014).

  • Impact on Obesity and Metabolic Syndrome : Cucurbitacin E, another related compound, has been found to reduce symptoms of metabolic syndrome in mice, including obesity and insulin resistance, by modulating the JAK-STAT5 signaling pathway in visceral fat tissue. This suggests potential therapeutic applications beyond cancer treatment (Murtaza et al., 2017).

  • Anti-Inflammatory Properties : Cucurbitacin IIb has shown significant anti-inflammatory activity by modulating cellular behaviors and signaling pathways in mouse lymphocytes, potentially leading to the suppression of the adaptive immune response (Wang et al., 2014).

  • Systematic Review on Anticancer Activity : A comprehensive review of cucurbitacins, including Cucurbitacin P, highlights their strong anticancer activity through mechanisms like antiproliferation, apoptosis induction, and inhibition of key cancer-related signaling pathways. This makes cucurbitacins promising candidates for anticancer drug development (Cai et al., 2015).

Safety And Hazards

While the specific safety and hazards of Cucurbitacin P are not mentioned in the retrieved sources, it’s important to note that natural compounds like cucurbitacins should be used with caution. Safety data for similar compounds suggest avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

Future Directions

There are several studies, both in vitro and in vivo, reporting the important anticancer/chemopreventive potential of cucurbitacins; hence a comprehensive review on this topic is recommended for future clinical research . The proposition of an alternate antiviral candidate that is cost-effective and efficient relative to existing formulations is the main objective of ongoing work .

properties

IUPAC Name

(2R,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBWBGOEAVGFTN-SYJGCRHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331637
Record name CUCURBITACIN P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbitacin P

CAS RN

25383-26-0
Record name Cucurbitacin P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25383-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CUCURBITACIN P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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